Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)
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Overview
Description
Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]- (9CI) is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]- involves multiple steps, starting with the protection of the glycinamide core. The D-arginyl group is introduced through peptide coupling reactions, utilizing reagents such as carbodiimides . The final steps involve deprotection and purification to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to streamline the process. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]- undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amides.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and carbodiimides for peptide coupling .
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced amides, and various peptide derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for versatile modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying protein-ligand interactions and enzyme mechanisms .
Medicine
In medicine, Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]- is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, altering their function. The arginyl group can interact with nucleic acids, influencing gene expression and protein synthesis . These interactions are mediated through hydrogen bonding, electrostatic interactions, and covalent modifications .
Comparison with Similar Compounds
Similar Compounds
Methylsulfonylmethane (MSM): A simpler compound with a sulfonyl group, used in dietary supplements.
Phenylmethylsulfonyl Fluoride: A compound with a similar sulfonyl group, used as a serine protease inhibitor.
Uniqueness
Its ability to interact with both proteins and nucleic acids sets it apart from simpler sulfonyl compounds .
Properties
Molecular Formula |
C21H35N9O5S |
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Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-(benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[5-(hydrazinylmethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide |
InChI |
InChI=1S/C21H35N9O5S/c22-21(23)26-11-5-9-18(30-36(34,35)14-16-6-2-1-3-7-16)20(33)27-12-19(32)29-17(13-31)8-4-10-25-15-28-24/h1-3,6-7,13,15,17-18,30H,4-5,8-12,14,24H2,(H,25,28)(H,27,33)(H,29,32)(H4,22,23,26) |
InChI Key |
FNZZNMFEVQOZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=CNN)C=O |
Origin of Product |
United States |
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